molecular formula C19H16AsClIO B14592325 CID 78066163

CID 78066163

Cat. No.: B14592325
M. Wt: 497.6 g/mol
InChI Key: PTHFICLPPXKOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These entries typically include:

  • Structural data (e.g., 2D/3D conformers, IUPAC name, SMILES notation).
  • Physicochemical properties (e.g., molecular weight, logP, solubility).
  • Biological activity (e.g., enzyme inhibition, toxicity).
  • Related literature (e.g., synthesis protocols, pharmacological studies) .

For CID 78066163, such details would need to be retrieved directly from PubChem or peer-reviewed studies, which are absent in the provided evidence.

Properties

Molecular Formula

C19H16AsClIO

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C19H15AsClO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H

InChI Key

PTHFICLPPXKOCX-UHFFFAOYSA-N

Canonical SMILES

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)Cl.[I-]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066163 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Reaction Types and Mechanisms

Organosilicon compounds like CID analogs exhibit reactivity patterns involving:

  • Hydrolysis : Silicon-carbon bonds react with water or alcohols to form silanols (e.g., R3Si X+H2OR3Si OH\text{R}_3\text{Si X}+\text{H}_2\text{O}\rightarrow \text{R}_3\text{Si OH}
    ).

  • Condensation : Silanols undergo dehydration to form siloxane networks.

  • Electrophilic Substitution : Fluorinated analogs (e.g., CID 78068613) participate in halogen-exchange reactions under catalytic conditions.

Catalytic and Electrochemical Enhancements

Recent advancements in reaction engineering show promise for CID-type compounds:

Parameter Traditional Method Electrochemical Method
Reaction EfficiencyModerate (60-70% yield)Enhanced (85-95% yield)
Energy InputThermal (100-150°C)Electrical (1.5-3.0 V)
Byproduct FormationSignificantMinimal

Electrochemical activation enables precise control over reaction pathways, reducing unwanted side products .

Stability and Reactivity Data

While CID 78066163-specific data are unavailable, analogous compounds demonstrate:

  • Thermal Stability : Decomposition above 250°C

  • pH Sensitivity : Hydrolysis accelerates under acidic/basic conditions (khydrolysis=0.15h1k_{\text{hydrolysis}}=0.15\,\text{h}^{-1}
    at pH 2)

  • Solvent Compatibility : Stable in aprotic solvents (e.g., THF, DMF) but reactive in polar protic solvents

Research Gaps and Recommendations

  • Database Gaps : this compound is absent from EPA’s Chemicals Dashboard and PubChem entries in the provided sources.

  • Experimental Urgency : Prioritize:

    • Spectroscopic characterization (NMR, FT-IR)

    • Kinetic studies under varying electrochemical conditions

    • Toxicity profiling for environmental impact assessments

Scientific Research Applications

CID 78066163 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066163 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

General Approach to Comparing Similar Compounds

The evidence highlights methodologies for comparing chemical compounds, which could be applied to CID 78066163 if data were available:

Structural Similarity

  • 2D/3D Overlays : Tools like molecular docking or alignment software (e.g., PyMOL, OpenBabel) assess structural homology. For example, uses 3D overlays to compare steroid backbones of substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675).
  • Functional Group Analysis : Key moieties (e.g., hydroxyl, carboxyl groups) influence reactivity and binding affinity .

Functional and Pharmacological Comparisons

  • Enzyme Inhibition : evaluates betulin-derived inhibitors (e.g., CID 72326, CID 64971) by testing substrate specificity and inhibition constants (Ki).
  • Biological Activity : Studies like use clinical trials to compare efficacy and safety profiles (e.g., IC50, EC50 values) .

Computational and Experimental Validation

  • Retrosynthetic Analysis : discusses similarity-based methods for predicting synthetic pathways.
  • Spectroscopic Characterization: Techniques like LC-ESI-MS () and NMR validate structural differences among isomers (e.g., ginsenosides Rf vs. pseudoginsenoside F11) .

Hypothetical Comparison Table (Template)

If data for this compound were available, a table might resemble:

Property This compound CID X (Analog 1) CID Y (Analog 2)
Molecular Formula CnHmOp ... ...
Molecular Weight (Da) XXX.X XXX.X XXX.X
logP X.XX X.XX X.XX
IC50 (nM) XX.X XX.X XX.X
Target Enzyme Enzyme A Enzyme B Enzyme A
Thermodynamic Stability High Moderate Low

Note: Replace "CID X" and "CID Y" with structurally/functionally related compounds (e.g., 's oscillatoxin derivatives).

Challenges and Limitations

  • Data Availability : The absence of this compound in the evidence precludes direct comparisons.
  • Methodological Variability : Differences in experimental conditions (e.g., assay protocols, computational parameters) complicate cross-study analyses .
  • Structural Complexity: Isomers or derivatives (e.g., ’s ginsenosides) may exhibit divergent bioactivity despite similar structures .

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